molecular formula C44H32N2 B147663 N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine CAS No. 139255-17-7

N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine

Cat. No.: B147663
CAS No.: 139255-17-7
M. Wt: 588.7 g/mol
InChI Key: BLFVVZKSHYCRDR-UHFFFAOYSA-N
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Description

N4,N4’-Di(naphthalen-2-yl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of naphthalene and biphenyl groups, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4’-Di(naphthalen-2-yl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine typically involves the Suzuki cross-coupling reaction. This method allows for the attachment of various substituents to tailor the chemical structure . The reaction conditions often include the use of palladium catalysts and arylboronic acids, which facilitate the formation of the desired biphenyl structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki cross-coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N4,N4’-Di(naphthalen-2-yl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N4,N4’-Di(naphthalen-2-yl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N4,N4’-Di(naphthalen-2-yl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its reactivity and binding affinity. These interactions are crucial for its function in various applications, including as an electron transport material in perovskite solar cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4,N4’-Di(naphthalen-2-yl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine stands out due to its combination of naphthalene and biphenyl groups, which provide a unique balance of stability and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic properties.

Properties

IUPAC Name

N-[4-[4-(N-naphthalen-2-ylanilino)phenyl]phenyl]-N-phenylnaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32N2/c1-3-15-39(16-4-1)45(43-29-23-33-11-7-9-13-37(33)31-43)41-25-19-35(20-26-41)36-21-27-42(28-22-36)46(40-17-5-2-6-18-40)44-30-24-34-12-8-10-14-38(34)32-44/h1-32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFVVZKSHYCRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619330
Record name N~4~,N~4'~-Di(naphthalen-2-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139255-17-7
Record name N~4~,N~4'~-Di(naphthalen-2-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

25.1 g (61.5 mmol) of 4,4′-diiodobiphenyl, 2.14 g of poly(ethylene glycol) PEG-6000 that was available from Wako Pure Chemical Industries, Ltd., 17.1 g (0.124 mol) of potassium carbonate and 15.7 g (247 mmol) of powdered copper were added to 32.4 g (148 mmol) of N-phenyl-2-naphthylamine. It was heated at 200 degrees Centigrade. It was determined for tracing by the high-speed liquid chromatography. And it was stirred and refluxed for 12 hours until no peaks of starting materials and intermediates were determined. DMF and water were added thereto to disperse. It was filtrated and washed with water. Precipitated crystals were purified by silica gel column chromatography to obtain 26.2 g of beta-NPD that is represented by Compound Example 5 at 72.4% yield.
Quantity
25.1 g
Type
reactant
Reaction Step One
[Compound]
Name
poly(ethylene glycol) PEG-6000
Quantity
2.14 g
Type
reactant
Reaction Step Two
Quantity
17.1 g
Type
reactant
Reaction Step Three
Quantity
32.4 g
Type
reactant
Reaction Step Three
Name
copper
Quantity
15.7 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
72.4%
Customer
Q & A

Q1: Why is beta-NPB considered as a potential material for OLEDs despite its limitations in laser applications?

A1: While beta-NPB shows promise as a hole transport material in OLEDs [, ], its application in laser devices is limited due to its weak stimulated emission compared to its excited state absorption []. Essentially, this means that while it can effectively transport positive charges (holes) within an OLED device, making it a good candidate for that application, it struggles to amplify light effectively, hindering its potential for lasers.

Q2: How does the performance of beta-NPB in an OLED device compare to its structural isomer, alpha-NPB?

A2: Research suggests that while both alpha-NPB and beta-NPB can be used as host materials in a single-layered white OLED, alpha-NPB demonstrates superior performance []. Devices utilizing alpha-NPB as a host exhibited a 15% higher efficiency compared to those utilizing beta-NPB []. This difference in performance could be attributed to variations in their molecular structures and subsequent energy transfer dynamics within the device.

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